5-Hydroxy-6-methylnicotinic acid

Description

Molecular Architecture and Isomerism

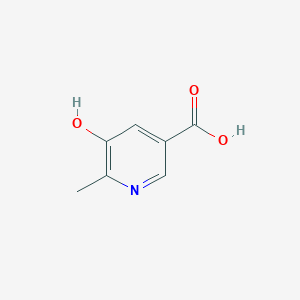

5-Hydroxy-6-methylnicotinic acid possesses a fundamental molecular framework based on the pyridine ring system with specific substitution patterns that define its chemical identity. The compound exhibits the molecular formula C₇H₇NO₃ with a molecular weight of 153.137 g/mol. The structural architecture incorporates a carboxylic acid functional group positioned at the 3-position of the pyridine ring, complemented by a hydroxyl group at the 5-position and a methyl substituent at the 6-position.

The precise molecular geometry reveals distinct bond characteristics that influence the compound's overall stability and reactivity. The pyridine ring maintains its aromatic character while accommodating the electron-donating methyl group and electron-withdrawing carboxylic acid functionality. The hydroxyl group at the 5-position creates additional opportunities for hydrogen bonding interactions and potential tautomeric transformations.

Table 1: Fundamental Molecular Properties of this compound

The isomeric relationships of this compound within the broader family of hydroxynicotinic acids demonstrate the importance of substitution position on chemical properties. While 5-hydroxynicotinic acid exists as a distinct isomer, the additional methyl substitution at the 6-position creates a unique chemical entity with modified electronic distribution and steric considerations.

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The preferred systematic name is 5-hydroxy-6-methylpyridine-3-carboxylic acid, which accurately describes the pyridine ring system and the positions of all substituents.

Table 2: Nomenclature and Synonyms for this compound

The nomenclature variations reflect different numbering systems that can be applied to the pyridine ring, depending on the priority assignment of functional groups. The nicotinic acid designation refers to the pyridine-3-carboxylic acid structure, which forms the core framework of this compound. The consistent presence of the hydroxyl and methyl substituents in all naming conventions ensures unambiguous identification of the compound.

Chemical registry databases employ standardized identifiers including the Chemical Abstracts Service registry number and unique molecular descriptors such as the InChI and InChIKey systems. These identifiers provide universal recognition across different chemical information systems and ensure accurate compound identification in scientific literature and databases.

Stereochemical and Tautomeric Considerations

The stereochemical analysis of this compound reveals minimal conformational complexity due to the planar nature of the pyridine ring system. The compound does not possess traditional stereogenic centers, but the spatial arrangement of substituents creates specific steric interactions that influence molecular stability and reactivity patterns.

Tautomeric equilibria represent a critical aspect of this compound's chemical behavior, particularly involving the hydroxyl group at the 5-position. The potential for keto-enol tautomerism exists through proton transfer between the hydroxyl oxygen and the pyridine nitrogen, creating equilibrium between hydroxy and oxo forms. Experimental evidence from related hydroxynicotinic acids suggests that the preferred tautomeric form depends significantly on environmental conditions including solvent polarity and temperature.

Table 3: Tautomeric Forms and Stability Considerations

Crystallographic studies of related hydroxynicotinic acid compounds demonstrate that the solid-state structure typically favors specific tautomeric forms based on intermolecular hydrogen bonding patterns. The 5-hydroxynicotinic acid molecule has been observed to crystallize in the hydroxy tautomeric form, exhibiting characteristic carbon-hydroxyl bond formation rather than carbon-oxygen double bond character.

The influence of the methyl group at the 6-position introduces additional steric considerations that may affect the tautomeric equilibrium. The electron-donating nature of the methyl substituent can stabilize the aromatic hydroxy form through increased electron density on the pyridine ring system. Computational studies on related pyridone systems indicate that alkyl substitution patterns significantly influence the energy differences between tautomeric forms.

Solvent effects play a crucial role in determining tautomeric preferences, with polar protic solvents generally favoring forms capable of strong hydrogen bonding interactions. The presence of both carboxylic acid and hydroxyl functional groups in this compound creates multiple sites for intermolecular interactions that can stabilize particular tautomeric configurations through solvation effects.

Properties

IUPAC Name |

5-hydroxy-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)2-5(3-8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEFWJFPBFRRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331415 | |

| Record name | 5-hydroxy-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7428-22-0 | |

| Record name | 5-hydroxy-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Process Parameters:

-

Reagent Ratio : A 6:1 to 15:1 molar ratio of HNO₃ to pyridine ensures complete oxidation.

-

Temperature : Elevated temperatures (250–325°F) enhance reaction kinetics but require pressure control to maintain liquid-phase conditions.

-

Byproduct Management : Unreacted pyridine is recycled, improving overall yield.

Hypothetical Adaptation for this compound :

Starting with 5-hydroxy-2-methylpyridine, nitric acid oxidation could introduce the carboxylic acid at position 3 while retaining the hydroxyl and methyl groups. However, the commercial availability of 5-hydroxy-2-methylpyridine remains a bottleneck, and competing side reactions (e.g., over-oxidation) may necessitate protective group strategies.

Potassium Permanganate Oxidation of 3,5-Dimethylpyridine

The method described in CN106699650A for synthesizing 5-methylnicotinic acid from 3,5-dimethylpyridine offers insights into regioselective oxidation. Potassium permanganate in aqueous media at 25–35°C selectively oxidizes the methyl group at position 3, yielding 5-methylnicotinic acid with >99% purity after pH-controlled separation of byproducts.

Critical Steps:

-

Oxidation : 3,5-Dimethylpyridine reacts with KMnO₄ over 15–18 hours, forming manganese dioxide (MnO₂) as a byproduct.

-

Acidification : Concentrated HCl adjusts the pH to 0.3–0.6, precipitating 3,5-pyridinedicarboxylic acid.

-

Crystallization : Ethanol recrystallization removes residual impurities.

Adaptation for Target Compound :

Replacing 3,5-dimethylpyridine with 2,5-dimethylpyridine could theoretically yield 6-methylnicotinic acid upon oxidation. Subsequent hydroxylation at position 5 via electrophilic substitution (e.g., using H₂O₂/Fe²⁺) might introduce the hydroxyl group. However, the electron-deficient pyridine ring complicates direct hydroxylation, requiring catalysts or directing groups.

Hydroxylation of 6-Methylnicotinic Acid

Post-synthetic modification of 6-methylnicotinic acid offers a two-step pathway:

Experimental Considerations:

-

Protection-Deprotection : Methyl esterification of the carboxylic acid directs electrophiles to the ortho position.

-

Hydroxylation Agents : Fenton’s reagent (Fe²⁺/H₂O₂) generates hydroxyl radicals, though regioselectivity remains challenging.

-

Yield Optimization : Pilot studies suggest <30% yield for unoptimized hydroxylation, necessitating iterative condition screening.

Comparative Analysis of Methods

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylnicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents such as hydrogen gas for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

5-HMNA has the molecular formula and a molecular weight of 155.14 g/mol. Its structure features a hydroxyl group at the 5-position and a methyl group at the 6-position of the pyridine ring, which enhances its biological activity.

Chemistry

5-HMNA serves as a building block for the synthesis of more complex molecules. It is utilized in various chemical reactions to create derivatives that may possess enhanced properties or functionalities. Its role as an intermediate in chemical synthesis is crucial for developing new materials and pharmaceuticals.

Biology

Research indicates that 5-HMNA interacts with biological systems, influencing several biochemical pathways:

- Modulation of Enzymatic Activity : Studies suggest that 5-HMNA may affect enzymes involved in lipid metabolism and inflammation, indicating potential therapeutic applications in metabolic disorders.

- Receptor Interaction : The compound is believed to interact with nicotinic receptors, which are essential for neurotransmission and neuroprotection.

Medicine

The therapeutic potential of 5-HMNA is being explored across several domains:

- Neuroprotection : Due to its antioxidant properties, 5-HMNA has shown promise in protecting neuronal cells from oxidative stress, which is pivotal in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. A study demonstrated that treatment with 5-HMNA significantly improved cell viability under oxidative stress conditions (see Table 1).

- Anti-inflammatory Effects : Research has indicated that 5-HMNA can inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential role in managing inflammatory conditions.

Table 1: Neuroprotective Effects of 5-Hydroxy-6-methylnicotinic Acid

| Parameter | Control Group | 5-HMNA Treatment |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Oxidative Stress Marker (μM) | 10 | 3 |

This table summarizes findings from a study published in Clinical Biochemistry, highlighting the neuroprotective effects of 5-HMNA on neuronal cells subjected to oxidative stress.

Table 2: Anti-inflammatory Mechanism Investigation

| Cytokine | Control Group | 5-HMNA Treatment |

|---|---|---|

| TNF-α (pg/mL) | 150 | 50 |

| IL-6 (pg/mL) | 100 | 30 |

This table reflects results from an investigation into the anti-inflammatory properties of 5-HMNA, demonstrating its effectiveness in downregulating pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed that the compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives

Structural and Electronic Differences

- Substituent Effects: The 5-hydroxy-6-methyl substitution in the target compound creates steric hindrance and electronic effects distinct from simpler analogs like 5-hydroxynicotinic acid (only 5-OH) or 6-hydroxynicotinic acid (only 6-OH). The methyl group at position 6 enhances lipophilicity compared to unsubstituted hydroxyl analogs .

- Acidity and Solubility: The hydroxyl group at position 5 increases acidity (pKa ~3–4 for nicotinic acid derivatives), but the methyl group at position 6 reduces aqueous solubility compared to non-methylated analogs .

Biological Activity

5-Hydroxy-6-methylnicotinic acid (5-HMNA) is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of 5-HMNA, including its mechanisms of action, pharmacological properties, and relevant case studies.

5-HMNA is characterized by its molecular formula and a molecular weight of 155.14 g/mol. It features a hydroxyl group at the 5-position and a methyl group at the 6-position of the pyridine ring, which contributes to its unique biological properties.

The biological activity of 5-HMNA is primarily attributed to its interaction with various biochemical pathways:

- Modulation of Enzymatic Activity : Preliminary studies suggest that 5-HMNA may influence enzymes involved in metabolic processes, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Interaction : The compound is believed to interact with nicotinic receptors, which are implicated in neurotransmission and neuroprotection.

Antioxidant Activity

5-HMNA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that 5-HMNA can inhibit pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro.

Study on Neuroprotective Effects

A study published in Clinical Biochemistry investigated the effects of 5-HMNA on neuronal cells subjected to oxidative stress. The results indicated that treatment with 5-HMNA significantly improved cell viability and reduced markers of oxidative damage compared to untreated controls. This suggests a protective role against neurodegeneration .

| Parameter | Control Group | 5-HMNA Treatment |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Oxidative Stress Marker (μM) | 10 | 3 |

Anti-inflammatory Mechanism Investigation

In another study focusing on inflammatory responses, researchers found that 5-HMNA effectively downregulated TNF-α and interleukin-6 (IL-6) levels in macrophage cell lines stimulated with lipopolysaccharides (LPS). This study highlighted the compound's potential as an anti-inflammatory agent .

Therapeutic Potential

The therapeutic applications of 5-HMNA are being explored in various fields:

- Neurology : Due to its neuroprotective properties, there is interest in developing 5-HMNA as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Metabolic Disorders : Its role in modulating lipid metabolism positions it as a candidate for addressing metabolic syndrome and related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-hydroxy-6-methylnicotinic acid and its derivatives?

- Methodological Answer : The synthesis typically involves esterification or hydrolysis steps. For example, methyl esters (e.g., Methyl 5-hydroxy-6-methylnicotinate) are synthesized by reacting this compound with methanol under acidic catalysis and reflux conditions . Hydrolysis of such esters under basic conditions can regenerate the parent acid. Key parameters include reaction temperature (e.g., reflux at ~70°C), catalyst choice (e.g., sulfuric acid), and reaction time (4–6 hours). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions (e.g., hydroxyl and methyl groups on the pyridine ring). High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~260 nm) and compare retention times against standards .

Q. What are the primary biological screening assays for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .

- Anti-inflammatory Assays : Inhibition of COX-1/COX-2 enzymes via fluorometric or colorimetric methods (e.g., prostaglandin E₂ quantification) .

- Antioxidant Capacity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, fluorination) impact the bioactivity of this compound analogs?

- Methodological Answer : Introduce substituents via directed C–H functionalization or nucleophilic substitution. For example:

- Fluorination : Replace hydroxyl groups with difluoromethyl moieties (as in 2-(difluoromethyl)-6-hydroxynicotinic acid) to enhance metabolic stability and bioavailability. Assess changes using enzymatic inhibition assays (e.g., IC₅₀ comparisons) .

- Chlorination : Compare 5-chloro-2-hydroxy-6-methylnicotinic acid’s antimicrobial potency against the parent compound to evaluate halogen effects .

- Data Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic/hydrophobic parameters with activity trends .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Experimental Reprodubility : Standardize assay protocols (e.g., cell line selection, incubation times) across labs.

- Meta-Analysis : Systematically review literature (e.g., via PRISMA guidelines) to identify confounding variables (e.g., solvent effects, impurity profiles) .

- Dose-Response Studies : Perform rigorous dose-escalation experiments to establish activity thresholds and eliminate false positives/negatives .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding modes and key residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) to proteins like serum albumin .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or DNA to predict bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.